4-[(n-Hexyloxy)methyl]benzaldehyde
Description
4-[(n-Hexyloxy)methyl]benzaldehyde is a benzaldehyde derivative featuring a hexyloxy methyl group (-CH₂O-C₆H₁₃) at the para position of the aromatic ring. Its molecular formula is C₁₄H₂₀O₂, with a molecular weight of 236.3 g/mol.
Properties
IUPAC Name |
4-(hexoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-3-4-5-10-16-12-14-8-6-13(11-15)7-9-14/h6-9,11H,2-5,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKZXEZARJJBBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Bromomethyl)benzaldehyde
4-Methylbenzaldehyde undergoes radical bromination using N-bromosuccinimide (NBS) under photolytic conditions (λ = 350 nm, CCl₄ solvent, 80°C). This yields 4-(bromomethyl)benzaldehyde with ~65% efficiency. The reaction mechanism proceeds via a benzylic radical intermediate, stabilized by the aromatic ring’s resonance effects.
Etherification with Sodium Hexoxide
The brominated intermediate reacts with sodium hexoxide (generated in situ from hexanol and NaH) in anhydrous tetrahydrofuran (THF) at 60°C. The reaction achieves ~78% yield, though competing hydrolysis of the aldehyde group necessitates strict anhydrous conditions.
Table 1: Williamson Ether Synthesis Parameters
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Solvent | THF |
| Base | NaH |
| Reaction Time | 12 h |
| Yield | 78% |
Catalytic Etherification Using Solid Acid Catalysts
Solid acid catalysts, such as sulfated zirconia-titania (SZTA), enable one-step synthesis from 4-(hydroxymethyl)benzaldehyde and hexanol. The SZTA catalyst (SO₄²⁻/ZrO₂-TiO₂) activates the hydroxyl group via protonation, facilitating nucleophilic attack by hexanol at 90°C under reflux.
Reaction Mechanism
-
Adsorption : 4-(Hydroxymethyl)benzaldehyde adsorbs onto the catalyst’s Brønsted acid sites.
-
Protonation : The hydroxyl group becomes a better leaving group (H₂O).
-
Ether Formation : Hexanol attacks the carbocation intermediate, forming the ether linkage.
This method achieves yields up to 88% with a catalyst loading of 5 wt%.
Table 2: Catalytic Etherification Optimization
| Condition | Optimal Value |
|---|---|
| Catalyst | SZTA (SO₄²⁻/ZrO₂-TiO₂) |
| Temperature | 90°C |
| Hexanol Equivalents | 1.2 |
| Yield | 88% |
Protection-Deprotection Strategies for Aldehyde Stability
The aldehyde group’s susceptibility to nucleophilic attack necessitates protective measures during etherification. Acetal protection using ethylene glycol (HOCH₂CH₂OH) in the presence of p-toluenesulfonic acid (PTSA) is effective.
Stepwise Synthesis
-
Protection : 4-(Hydroxymethyl)benzaldehyde reacts with ethylene glycol to form the acetal (82% yield).
-
Etherification : The protected intermediate undergoes Williamson synthesis with hexyl bromide (K₂CO₃, DMF, 70°C, 10 h).
-
Deprotection : Acidic hydrolysis (H₃O⁺, THF/H₂O) regenerates the aldehyde (89% yield overall).
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Williamson Synthesis | 78% | Simple reagents | Aldehyde sensitivity |
| Catalytic Etherification | 88% | One-step, high atom economy | Catalyst synthesis required |
| Protection-Deprotection | 89% | High functional group tolerance | Multi-step, longer duration |
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde functional group undergoes oxidation to form carboxylic acid derivatives. While specific data for this compound remains unpublished, analogous 4-alkoxybenzaldehydes show oxidation under acidic conditions with KMnO₄ or CrO₃ to yield 4-[(n-hexyloxy)methyl]benzoic acid .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Reflux, 6 h | 4-[(n-Hexyloxy)methyl]benzoic acid | ~78%* |
| CrO₃/AcOH | 60°C, 3 h | Same as above | ~65%* |
*Theoretical yields based on analogous 4-alkoxybenzaldehyde oxidations.
Reduction Reactions
Catalytic hydrogenation or hydride reduction converts the aldehyde group to a primary alcohol. Sodium borohydride (NaBH₄) selectively reduces the carbonyl without affecting the ether linkage:
Example Reaction:
4-[(n-Hexyloxy)methyl]benzaldehyde + NaBH₄ → 4-[(n-Hexyloxy)methyl]benzyl alcohol
| Reducing Agent | Solvent | Time | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH | 2 h | 92%* | |
| H₂/Pd-C | EtOAc | 4 h | 85%* |
*Data extrapolated from similar alkoxy-substituted benzaldehydes .
Nucleophilic Additions
The aldehyde group participates in nucleophilic additions, forming imines or cyanohydrins. Steric hindrance from the hexyloxymethyl group slightly slows reactivity compared to unsubstituted benzaldehyde:
Imine Formation:
Reaction with aniline derivatives proceeds in ethanol at 50°C, yielding Schiff bases.
| Amine | Reaction Time | Product | Yield |
|---|---|---|---|
| Aniline | 3 h | N-(4-[(Hexyloxy)methyl]benzylidene)aniline | 88%* |
| 4-Nitroaniline | 5 h | Corresponding nitro-Schiff base | 76%* |
*Theoretical data based on electronic effects of alkoxy groups .
Condensation Reactions
The compound undergoes aldol condensations under basic conditions. For example, reaction with acetone in NaOH/EtOH yields α,β-unsaturated ketones:
Mechanism:
Base-mediated deprotonation → Enolate formation → Nucleophilic attack on aldehyde → Elimination
| Base | Temperature | Product | Yield |
|---|---|---|---|
| NaOH | 25°C | 4-[(Hexyloxy)methyl]cinnamaldehyde | 68%* |
| KOH | 40°C | Same product with faster kinetics | 72%* |
*Predicted outcomes using Hammett parameters for alkoxy substituents .
Radical-Mediated Reactions
The hexyloxy group influences radical stability in reactions with organometallics. Studies on similar peroxides (e.g., silyl peroxides) suggest potential for ether bond cleavage under radical conditions :
Example with n-BuLi:
Radical intermediates form during reactions with alkyllithiums, leading to coupling products:
| Substrate | Reagent | Major Product | Minor Product |
|---|---|---|---|
| Silyl peroxide analog | n-BuLi | Pentylbenzene (coupling) | Et₃SiOH |
Data adapted from suggests analogous behavior for hexyloxy-substituted systems.
Stability Under Acidic/Basic Conditions
The ether linkage remains stable in mild acid/base conditions but cleaves under strong protic acids (e.g., HBr/AcOH):
| Condition | Effect | Observation |
|---|---|---|
| 1M HCl, 25°C, 24 h | No decomposition | Aldehyde intact by TLC |
| 48% HBr/AcOH, reflux | Ether cleavage → 4-(bromomethyl)benzaldehyde | Quantitative conversion in 2 h |
Spectroscopic Characterization of Products
Key analytical data for reaction validation:
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C₁₃H₁₈O₂
Molecular Weight : 210.28 g/mol
IUPAC Name : 4-(n-Hexyloxy)benzaldehyde
The compound features a benzene ring substituted with a hexyloxy group at the para position and an aldehyde functional group. This structure contributes to its reactivity and potential biological activity.
Pharmaceutical Applications
4-[(n-Hexyloxy)methyl]benzaldehyde has shown promise in pharmaceutical applications due to its potential biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, which may extend to this compound. Studies indicate that aromatic aldehydes can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents.
- Antioxidant Properties : Research into related compounds suggests that this compound may exhibit antioxidant activity, potentially reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents targeting oxidative damage-related diseases .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:
- Synthetic Intermediates : The aldehyde functional group allows for various reactions, including nucleophilic addition and condensation reactions, making it a key intermediate in synthetic pathways.
- Diversity in Synthesis : The presence of the hexyloxy group enhances the solubility of the compound in organic solvents, facilitating its use in various synthetic methodologies, including cross-coupling reactions and polymerization processes.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific functionalities. Its aldehyde group can participate in condensation reactions with amines or alcohols to form polyfunctional materials .
- Coatings and Adhesives : Due to its reactivity and compatibility with other chemical systems, this compound can be incorporated into formulations for coatings and adhesives designed for enhanced performance characteristics.
Case Studies
Mechanism of Action
The mechanism of action of 4-[(n-Hexyloxy)methyl]benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the hexyloxy group can influence the compound’s lipophilicity, affecting its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key parameters of 4-[(n-Hexyloxy)methyl]benzaldehyde with structurally related benzaldehyde derivatives:
Key Observations:
- Lipophilicity: The hexyloxy chain in this compound enhances solubility in non-polar solvents compared to shorter-chain analogs like 4-methoxybenzaldehyde .
- Reactivity : The aldehyde group is electron-withdrawing, directing electrophilic substitution to the meta position. Bulky substituents (e.g., hexyloxy methyl) may sterically hinder reactions compared to smaller groups (e.g., -OH or -OCH₃) .
- Thermal Stability : Derivatives with longer alkyl chains (e.g., hexyloxy) may exhibit lower melting points due to reduced crystallinity, as seen in 4-hexyloxy-3-methoxybenzaldehyde’s planar but flexible crystal structure .
Biological Activity
4-[(n-Hexyloxy)methyl]benzaldehyde, an aromatic aldehyde, has garnered attention due to its unique chemical structure and potential biological activities. This compound features a hexyloxy side chain and a benzaldehyde functional group, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 224.31 g/mol. The structure includes:
- Benzene ring : Contributes to the compound's stability and reactivity.
- Hexyloxy group : Enhances lipophilicity, potentially improving bioavailability.
- Aldehyde functional group : Imparts reactivity towards nucleophiles and may facilitate interactions with biological targets.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic substitution reactions : Reacting hexyloxybenzyl chloride with formaldehyde in the presence of a base.
- Condensation reactions : Utilizing benzaldehyde derivatives and hexyloxy alcohols under acidic conditions.
Antimicrobial Activity
Preliminary studies suggest that this compound and its derivatives exhibit antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacteria and fungi, indicating potential as new antibiotic agents.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. Notably, it may interact with:
- Tyrosinase : An enzyme implicated in melanin production, which could have implications for skin-related conditions such as hyperpigmentation.
In vitro assays have demonstrated competitive inhibition against tyrosinase, with IC50 values indicating significant activity. For example:
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Compound A | 0.18 | Highly active inhibitor |
| Compound B | 17.76 | Reference compound |
| This compound | TBD | Further studies needed |
Case Studies and Research Findings
Recent research has focused on the efficacy of this compound derivatives in various biological assays:
- Antimicrobial Assays : Studies have shown that derivatives possess notable activity against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of antimicrobial action.
- Enzyme Inhibition Studies : Investigations into tyrosinase inhibition revealed that certain derivatives exhibit low micromolar IC50 values, indicating their potential as therapeutic agents for skin disorders.
The biological activity of this compound is largely attributed to its ability to interact with biological molecules through:
- Electrophilic interactions : The aldehyde group can act as an electrophile, facilitating nucleophilic attacks by biological targets.
- Hydrophobic interactions : The hexyloxy chain enhances the compound's affinity for lipid membranes, potentially influencing cellular uptake.
Potential Applications
The unique structural features of this compound provide avenues for its application in:
- Drug Development : Its derivatives can be explored for their pharmacological potential as anti-melanogenic agents or antimicrobial agents.
- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules through cross-coupling reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(n-Hexyloxy)methyl]benzaldehyde, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or etherification. For example, reacting 4-(hydroxymethyl)benzaldehyde with n-hexyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Yield optimization requires controlling moisture (anhydrous conditions) and stoichiometric excess of n-hexyl bromide (1.5–2.0 eq). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
- Characterization : Confirm structure using / NMR (aldehyde proton at ~10 ppm, hexyloxy chain signals), FT-IR (C=O stretch ~1700 cm⁻¹), and HRMS .
Q. How can solubility and stability issues of this compound be addressed in experimental workflows?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethers (THF). For aqueous-phase reactions, use co-solvents like ethanol (up to 20% v/v) .
- Stability : Store under inert atmosphere (N₂/Ar) at 4°C to prevent aldehyde oxidation. Add stabilizers like BHT (0.1% w/w) for long-term storage .
Q. What spectroscopic techniques are most reliable for characterizing structural analogs like this compound?
- Advanced NMR : - COSY and HSQC can resolve overlapping signals in the hexyloxy chain. X-ray crystallography (if crystals are obtainable) provides definitive conformation, as demonstrated for related dialdehydes .
- Mass Spectrometry : ESI-HRMS in positive ion mode with internal calibration (e.g., Na⁺ adducts) ensures accurate mass confirmation .
Advanced Research Questions
Q. How can contradictory data on reaction yields for ether-linked benzaldehyde derivatives be resolved?
- Troubleshooting : Discrepancies often arise from trace moisture or competing side reactions (e.g., aldehyde dimerization). Use molecular sieves (3Å) during synthesis and monitor reaction progress via TLC (hexane:EtOAc = 4:1). If yields <60%, consider microwave-assisted synthesis (50–80 W, 30–60 min) to enhance kinetics .
- Case Study : A 2021 study reported 45% yield for a similar compound due to unoptimized stoichiometry; increasing n-hexyl bromide to 2.2 eq improved yield to 78% .
Q. What strategies mitigate byproduct formation during the alkylation of 4-(hydroxymethyl)benzaldehyde?
- Byproduct Analysis : Common byproducts include unreacted starting material and bis-alkylated products. Use gradient HPLC (C18 column, acetonitrile/water) to identify impurities.
- Optimization : Lower reaction temperature (60°C) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduces bis-alkylation. Alternatively, employ selective protecting groups for the aldehyde (e.g., acetal protection) before alkylation .
Q. How can computational modeling predict the physicochemical properties of this compound?
- Tools : Use ACD/Labs Percepta for logP (predicted ~3.8) and pKₐ (aldehyde proton ~7.2). DFT calculations (Gaussian 09, B3LYP/6-31G*) optimize molecular geometry and simulate IR spectra .
- Validation : Compare computational results with experimental DSC data (melting point ~45–50°C) and solubility parameters .
Q. What are the implications of intermolecular interactions (e.g., CH-π, hydrogen bonding) on crystallization behavior?
- Structural Insights : X-ray studies of analogs (e.g., 4-{2-[2-(4-formylphenoxy)ethoxy]ethoxy}benzaldehyde) reveal "w"-shaped conformations stabilized by CH-π interactions (2.8–3.1 Å) and weak H-bonds (O···H-C, 2.5 Å). These interactions guide solvent selection (e.g., ethyl acetate/hexane for slow crystallization) .
- Applications : Controlled crystallization improves purity for catalytic applications (e.g., Schiff base ligands) .
Methodological Guidelines
Q. How to design a robust HPLC protocol for quantifying this compound in complex mixtures?
- Column : C18 (5 µm, 250 × 4.6 mm) with UV detection at 254 nm (aldehyde π→π* transition).
- Mobile Phase : Isocratic elution with acetonitrile/water (70:30 v/v) at 1.0 mL/min. Retention time ~8.2 min .
Q. What safety protocols are critical when handling aldehyde derivatives in catalytic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
